

Dimethylamino-PEG2-C2-NH2 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylamino-PEG2-C2-NH2*

Cat. No.: *B11914906*

[Get Quote](#)

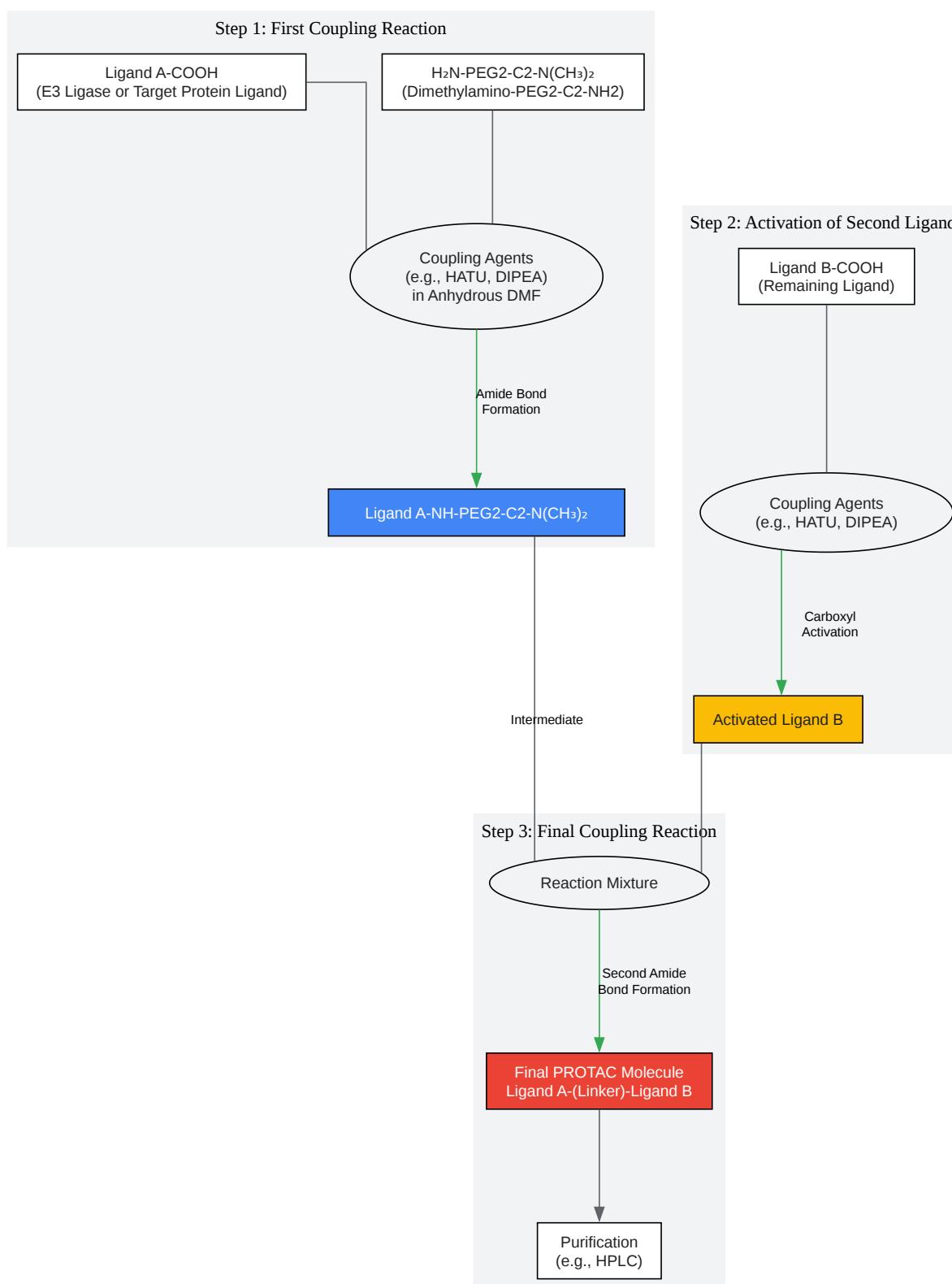
In-Depth Technical Guide: Dimethylamino-PEG2-C2-NH2

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of **Dimethylamino-PEG2-C2-NH2**, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

Dimethylamino-PEG2-C2-NH2 is a heterobifunctional linker containing a dimethylamino group and a primary amine, separated by a 2-unit polyethylene glycol (PEG) chain. This structure imparts water solubility and provides versatile conjugation points for the synthesis of complex molecules. Its primary application is in the field of targeted protein degradation, where it serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, forming a PROTAC.


All essential quantitative data for this compound are summarized in the table below.

Property	Value
Chemical Formula	C8H20N2O2
Molecular Weight	176.26 g/mol [1]
Exact Mass	176.15 g/mol [1]
IUPAC Name	2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethan-1-amine [1]
CAS Number	692782-62-0 [1] [2]

Role in PROTAC Synthesis: A Conceptual Workflow

The **Dimethylamino-PEG2-C2-NH2** linker is integral to the modular synthesis of PROTACs. The primary amine serves as a nucleophile for coupling with an activated carboxylic acid (or other electrophilic functional group) on either the target protein ligand or the E3 ligase ligand. The dimethylamino group can remain as a tertiary amine or be used in other specific chemical transformations.

The following diagram illustrates a generalized experimental workflow for synthesizing a PROTAC via sequential amide bond formation, a common strategy employing amine-terminated PEG linkers.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

While protocols must be optimized for specific substrates, the following section details a representative methodology for the synthesis of an amide-linked PROTAC using a terminal amine PEG linker. This process is generally conducted in a modular fashion.[\[1\]](#)

Materials and Reagents

- Ligand A with a carboxylic acid functional group (e.g., E3 ligase ligand)
- **Dimethylamino-PEG2-C2-NH2**
- Ligand B with a carboxylic acid functional group (e.g., target protein ligand)
- Peptide coupling agent (e.g., HATU, HBTU)
- Non-nucleophilic base (e.g., DIPEA)
- Anhydrous solvents (e.g., DMF, DCM)
- Reagents for workup and purification (e.g., Ethyl Acetate, LiCl solution, NaHCO₃, Brine, Na₂SO₄)
- Inert gas (Nitrogen or Argon)
- Analytical instruments (LC-MS, NMR)
- Purification system (Flash column chromatography or preparative HPLC)

Step 1: First Amide Coupling

This step couples the first ligand to the primary amine of the **Dimethylamino-PEG2-C2-NH2** linker.

- Preparation: Under an inert nitrogen atmosphere, dissolve Ligand A-COOH (1.0 equivalent) in anhydrous DMF.
- Activation: Add the coupling agent (e.g., HATU, 1.2 eq.) and DIPEA (3.0 eq.) to the solution. Stir for approximately 15 minutes at room temperature to activate the carboxylic acid.

- Coupling: Add **Dimethylamino-PEG2-C2-NH2** (1.1 eq.) to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature overnight. Monitor the progress by LC-MS to confirm the formation of the desired intermediate.
- Workup: Upon completion, dilute the mixture with ethyl acetate. Perform sequential washes with 5% LiCl solution, saturated NaHCO3 solution, and brine.
- Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography to yield the Ligand A-Linker intermediate.

Step 2: Second Amide Coupling

This final step conjugates the second ligand to the other end of the linker, which would typically require a pre-functionalized linker (e.g., with a protected amine or a different reactive group). For the specific linker in question, the workflow would be adapted based on the desired final structure and the reactivity of the dimethylamino group or by using a different linker with orthogonal protecting groups.

However, in a typical PROTAC synthesis where a bifunctional linker with two primary amines (one protected) is used, the second step involves deprotection followed by a repetition of the coupling procedure described in Step 1 with Ligand B-COOH.^[1] This modular approach allows for the systematic construction of the final PROTAC molecule. The final product is then purified, typically using preparative HPLC, and its identity is confirmed by LC-MS and NMR spectroscopy.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Dimethylamino-PEG2-C2-NH2 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11914906#dimethylamino-peg2-c2-nh2-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com